N-(Sec-butyl)-1,3-benzothiazol-2-amine
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Overview
Description
N-(Sec-butyl)-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sec-butyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with sec-butyl halides under basic conditions. A common method includes the use of sec-butyl bromide or sec-butyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(Sec-butyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the benzothiazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and bases, depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Compounds with different functional groups replacing the sec-butyl group.
Scientific Research Applications
N-(Sec-butyl)-1,3-benzothiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Sec-butyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(Sec-butyl)-1,3-benzothiazol-2-amine: Features a sec-butyl group attached to the nitrogen atom of the benzothiazole ring.
N-(Tert-butyl)-1,3-benzothiazol-2-amine: Contains a tert-butyl group instead of a sec-butyl group, which may influence its chemical properties and reactivity.
N-(Isobutyl)-1,3-benzothiazol-2-amine: Has an isobutyl group, leading to different steric and electronic effects compared to the sec-butyl derivative.
Uniqueness
This compound is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic characteristics to the molecule
Properties
IUPAC Name |
N-butan-2-yl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-3-8(2)12-11-13-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQUVXGLIIIHKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC2=CC=CC=C2S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343709 |
Source
|
Record name | N-(Sec-butyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28291-73-8 |
Source
|
Record name | N-(Sec-butyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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